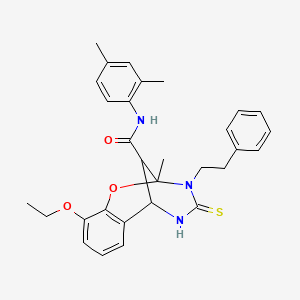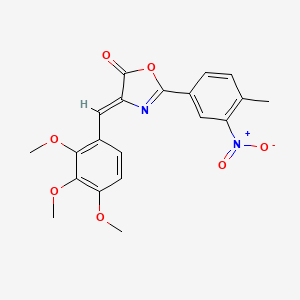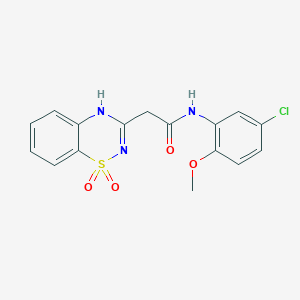
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzoxadiazocine core, which is known for its biological activity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include ethyl chloroformate and hydrazine derivatives.
Substitution Reactions: Introduction of the 2,4-dimethylphenyl and 2-phenylethyl groups is achieved through nucleophilic substitution reactions, often using alkyl halides and strong bases.
Thioxo Group Introduction: The thioxo group is introduced via thiolation reactions, typically using sulfur-containing reagents like Lawesson’s reagent.
Final Coupling: The final step involves coupling the intermediate with ethoxy and carboxamide groups under mild conditions to avoid decomposition of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.
Purification Techniques: Employing chromatography and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the benzoxadiazocine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced benzoxadiazocine derivatives.
Substitution Products: Various substituted benzoxadiazocine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzoxadiazocine derivatives in various chemical reactions.
Biology
Biologically, N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential pharmacological effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although further research is needed to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxadiazocine Derivatives: Compounds with similar benzoxadiazocine cores but different substituents.
Thioxo Compounds: Other compounds containing thioxo groups, such as thioxoimidazoles or thioxopyrimidines.
Phenylethyl Derivatives: Compounds with phenylethyl groups, which may exhibit similar biological activities.
Uniqueness
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C30H33N3O3S |
|---|---|
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-6-ethoxy-9-methyl-10-(2-phenylethyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C30H33N3O3S/c1-5-35-24-13-9-12-22-26-25(28(34)31-23-15-14-19(2)18-20(23)3)30(4,36-27(22)24)33(29(37)32-26)17-16-21-10-7-6-8-11-21/h6-15,18,25-26H,5,16-17H2,1-4H3,(H,31,34)(H,32,37) |
InChI-Schlüssel |
WFJSKHHNVDNZFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3CCC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217754.png)
![1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217759.png)
![9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217765.png)
![7-(2-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11217771.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11217773.png)

![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11217790.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11217803.png)

![7-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(3-ethoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11217808.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11217812.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B11217814.png)
![N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B11217815.png)
![4-(5-Bromo-2-fluorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11217823.png)
